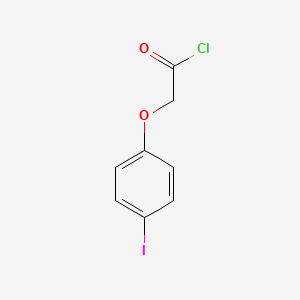
2-(4-Iodophenoxy)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenoxy)acetyl chloride is a useful research compound. Its molecular formula is C8H6ClIO2 and its molecular weight is 296.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Iodophenoxy)acetyl chloride in laboratory settings?
- Methodology : A common approach involves reacting 4-iodophenol with chloroacetyl chloride under Schotten-Baumann conditions. This reaction typically proceeds in a biphasic system (e.g., dichloromethane/water) with a base like NaOH or NaHCO₃ to deprotonate the phenol and drive the acylation. The product is isolated via extraction and purified using distillation or recrystallization .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the acetyl chloride. Monitor reaction progress via TLC or NMR to confirm complete conversion of 4-iodophenol.
Q. What safety protocols are critical when handling this compound?
- Handling : Use a fume hood, flame-resistant gloves (e.g., butyl rubber), and splash goggles. Avoid contact with water, as hydrolysis generates HCl gas .
- Storage : Store in sealed, air-tight containers under inert gas (N₂/Ar) at temperatures below 4°C. Ensure compatibility of storage materials (e.g., glass or PTFE-lined caps) .
- Emergency Measures : For spills, neutralize with dry sodium bicarbonate before disposal. In case of skin contact, rinse immediately with copious water and seek medical attention .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Identify the acetyl chloride moiety (δ ~2.6 ppm for CH₃CO) and aromatic protons (δ ~7.0–7.5 ppm for iodophenoxy group) .
- IR Spectroscopy : Detect C=O stretching (~1800 cm⁻¹) and C–Cl vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. How does the electron-withdrawing iodine substituent influence the reactivity of this compound in nucleophilic acyl substitution?
- Mechanistic Insight : The iodine atom’s inductive effect increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Resonance effects from the phenoxy group stabilize the transition state, enhancing reactivity compared to non-halogenated analogs .
- Experimental Design : Compare reaction rates with 4-chloro or 4-methylphenoxy analogs using kinetic studies (e.g., UV-Vis monitoring). Computational modeling (DFT) can quantify electronic effects .
Q. What strategies mitigate hydrolysis of this compound during aqueous-phase reactions?
- Methodology :
- Microscale Techniques : Use syringe pumps to slowly add the acyl chloride to well-stirred aqueous solutions containing the nucleophile (e.g., amines).
- Phase-Transfer Catalysis : Employ catalysts like tetrabutylammonium bromide to enhance reactivity in biphasic systems .
Q. How can this compound be utilized in synthesizing coordination complexes or bioactive derivatives?
- Applications :
- Coordination Chemistry : React with transition metal precursors (e.g., Cu²⁺, Pd²⁺) to form chelates, leveraging the phenoxy oxygen as a donor site. Structural analysis via X-ray crystallography (as in acetamide analogs) reveals bonding motifs .
- Pharmaceutical Intermediates : Acylate amino acids or peptides to study iodine’s role in enhancing lipophilicity or radioimaging potential .
- Case Study : Synthesis of 2-(4-Iodophenoxy)acetamide (from ) via aminolysis provides a model for derivatization pathways .
Propiedades
Fórmula molecular |
C8H6ClIO2 |
|---|---|
Peso molecular |
296.49 g/mol |
Nombre IUPAC |
2-(4-iodophenoxy)acetyl chloride |
InChI |
InChI=1S/C8H6ClIO2/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 |
Clave InChI |
DXYJATYNWNDZJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















